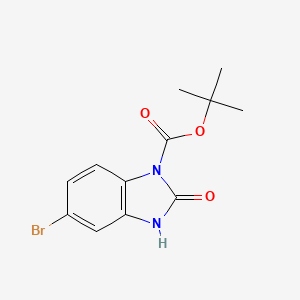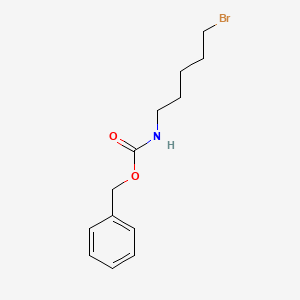![molecular formula C12H20ClNO B3107674 Butyl[(4-methoxyphenyl)methyl]amine hydrochloride CAS No. 16183-25-8](/img/structure/B3107674.png)
Butyl[(4-methoxyphenyl)methyl]amine hydrochloride
Übersicht
Beschreibung
“Butyl[(4-methoxyphenyl)methyl]amine hydrochloride” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as nitration, conversion from the nitro group to an amine, and bromination . Another method involves the reaction of ammonia and alcohols over alumina .Molecular Structure Analysis
The molecular structure of “this compound” can be determined using various spectroscopic techniques. For example, 1H NMR spectra can be used to determine the structure of an unknown amine .Chemical Reactions Analysis
Amines, such as “this compound”, typically undergo reactions like alkylation, acylation, and condensation with carbonyls .Physical And Chemical Properties Analysis
Amines have several characteristic physical and chemical properties. They have infrared absorptions in the 3300–3360 cm−1 region, and the proton attached to the heteroatom gives rise to an often indistinct signal in the 1H NMR spectrum . The hydrogens attached to an amine show up 0.5-5.0 ppm in the NMR spectrum .Wissenschaftliche Forschungsanwendungen
1. Use in Asymmetric Synthesis
Butyl[(4-methoxyphenyl)methyl]amine hydrochloride has been utilized in the asymmetric synthesis of various pharmaceutical compounds. For example, it played a role in the synthesis of (S)-levetiracetam, a medication used for epilepsy treatment. The compound served as a chiral auxiliary in a Strecker reaction, proving vital for achieving diastereomerically pure intermediates and enantiomerically pure end products (Raju, Somaiah, Sashikanth, Laxminarayana, & Mukkanti, 2014).
2. Role in the Synthesis of Carnitine Analogs
In the exploration of hypoglycemic agents, derivatives of this compound were synthesized. These compounds, analogs of carnitine, were investigated for their potential effects on blood glucose and serum fatty acid levels in rats. However, the studies indicated that these compounds did not significantly influence these parameters (Boots & Boots, 1975).
3. Application in Michael Addition Reactions
This compound was also involved in Michael addition reactions. For instance, it participated in the formation of 5-amino derivatives through a Michael type addition, demonstrating its utility in the synthesis of compounds with potential antimicrobial and anticoccidial activities (Georgiadis, 1976).
4. Contribution to Polymer Solar Cell Development
This compound derivatives have been applied in the development of polymer solar cells. Specifically, these derivatives have shown promise as acceptor and cathode interfacial materials, improving electron mobility and potentially enhancing the efficiency of these solar cells (Lv, Lei, Zhu, Hirai, & Chen, 2014).
5. Involvement in Electrophilic Amination Reactions
The compound has been used in electrophilic amination reactions, playing a significant role in the synthesis of various aminated derivatives. These reactions highlight the compound's versatility and importance in the synthesis of diverse organic compounds (Knight, Brown, Lazzari, Ricci, & Blacker, 1997).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-9-13-10-11-5-7-12(14-2)8-6-11;/h5-8,13H,3-4,9-10H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUUJCHAIMEJFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC=C(C=C1)OC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16183-25-8 | |
| Record name | Benzenemethanamine, N-butyl-4-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16183-25-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-[4-(4-Bromophenyl)-6-phenyl-1,3,5-triazin-2-yl]-9H-Carbazole](/img/structure/B3107625.png)
![(4aR,7aR)-octahydrocyclopenta[b][1,4]oxazine](/img/structure/B3107635.png)

![1-Piperidinepropanoic acid, 4-methyl-3-(methyl-7H-pyrrolo[2,3-d]pyrimidin-4-ylamino)-beta-oxo-, methyl ester, (3R,4R)-](/img/structure/B3107652.png)


![(S)-2-(Bromomethyl)-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B3107671.png)
![4-Oxo-4-[2-(phenoxyacetyl)hydrazinyl]butanoic acid](/img/structure/B3107676.png)

